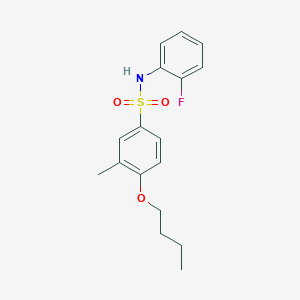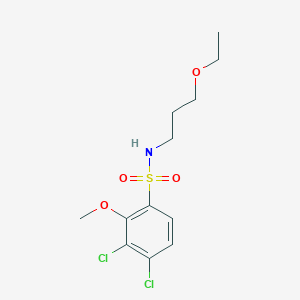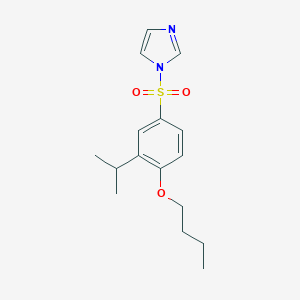
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BF3MS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and possible applications in various fields.
作用机制
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of IKKβ, which is a key regulator of the NF-κB pathway. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of dihydropteroate synthase, which is essential for the synthesis of folate in bacteria and fungi.
Biochemical and Physiological Effects:
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and organisms. In cancer cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide induces apoptosis, inhibits angiogenesis, and reduces the expression of specific proteins involved in cancer progression. In immune cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In bacteria and fungi, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the synthesis of folate and disrupts the cell membrane.
实验室实验的优点和局限性
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity in vitro. However, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide also has some limitations, including its limited availability and high cost, its potential for off-target effects, and its variable potency in different cell types and organisms.
未来方向
There are several future directions for the study of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, including:
1. Further investigation of its mechanism of action and target proteins in different cell types and organisms.
2. Development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide.
3. Exploration of its potential as a therapeutic agent in other fields, such as neurodegenerative diseases and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties and formulation for clinical use.
5. Evaluation of its safety and efficacy in preclinical and clinical trials.
In conclusion, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has shown promise as a therapeutic agent in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied, but further research is needed to fully understand its therapeutic potential.
合成方法
The synthesis of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with butylamine and 3-methylbenzenesulfonyl chloride in anhydrous conditions. The resulting product is a white crystalline solid with a melting point of 110-112°C and a molecular weight of 385.46 g/mol.
科学研究应用
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi.
属性
产品名称 |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C17H20FNO3S |
分子量 |
337.4 g/mol |
IUPAC 名称 |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)19-16-8-6-5-7-15(16)18/h5-10,12,19H,3-4,11H2,1-2H3 |
InChI 键 |
MMXAHOPEQQZQCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)












![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)